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Compound of Interest

Compound Name: (1-Aminocyclobutyl)methanol

Cat. No.: B068218

Abstract

(1-Aminocyclobutyl)methanol is a fascinating and increasingly important building block in the
fields of medicinal chemistry and drug discovery. Its unique strained cyclobutane core, coupled
with the primary amine and hydroxymethyl functionalities, imparts distinct conformational
constraints and physicochemical properties that are highly sought after in the design of novel
therapeutics. This guide provides a comprehensive overview of the chemical properties of (1-
Aminocyclobutyl)methanol, including its synthesis, spectral characterization, reactivity, and
applications. It is intended to be a valuable resource for researchers, scientists, and drug
development professionals engaged in the exploration of innovative molecular scaffolds.

Introduction: The Significance of the Cyclobutane
Motif

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged
scaffold in modern medicinal chemistry. Its inherent ring strain, a consequence of both angle
and torsional strain, results in a three-dimensional geometry that is significantly different from
that of its more common five- and six-membered carbocyclic counterparts. This unique
conformational rigidity allows for the precise positioning of substituents in space, enabling more
specific and potent interactions with biological targets. The incorporation of the (1-
Aminocyclobutyl)methanol moiety into a drug candidate can lead to improved metabolic
stability, enhanced binding affinity, and novel intellectual property positions.
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Physicochemical Properties

A thorough understanding of the physicochemical properties of (1-Aminocyclobutyl)methanol

Is essential for its effective utilization in synthesis and drug design. While extensive

experimental data for the free base is not widely published, the properties of its more common

hydrochloride salt provide valuable insights.

Table 1: Physicochemical Properties of (1-Aminocyclobutyl)methanol and its Hydrochloride

Salt

Property

(1-
Aminocyclobutyl)m
ethanol (Free Base)

-
Aminocyclobutyl)m
ethanol
hydrochloride

References

Molecular Formula CsH11NO CsH12CINO [1]

Molecular Weight 101.15 g/mol 137.61 g/mol [1]
Colorless to yellow to

Appearance brown liquid or semi- Solid [2]
solid

Melting Point Data not available Data not available

Boiling Point Data not available Data not available
Expected to be

Solubility soluble in water and Soluble in water
polar organic solvents

) ~9.5 (amine), ~16

pKa (predicted)
(alcohol)

Topological Polar

poiog 46.3 Az 46.3 Az [3]

Surface Area

Note: Much of the publicly available data is computed, and experimental values for the free

base are scarce.
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Synthesis of (1-Aminocyclobutyl)methanol

The synthesis of (1-Aminocyclobutyl)methanol can be achieved through a multi-step process
starting from 1-aminocyclobutanecarboxylic acid. The key steps involve the protection of the
amino group, followed by the reduction of the carboxylic acid to the primary alcohol.

Synthesis Pathway

A common and effective synthetic route is illustrated below. This pathway leverages the robust
Boc (tert-butyloxycarbonyl) protecting group for the amine, which can be readily removed under
acidic conditions.

Step 1: Boc Protection

1. LiAlH4, THF
2. H20 workup
3. Acidic workup (deprotection

Step 2: Reduction
(Boc)20, NaHCOs3
1,4-dioxane/H20

E-Aminocyclobutanecarboxylic acid N-Boc-1-aminocyclobutanecarboxylic acid (1-Aminocyclobutyl)methanol

Click to download full resolution via product page

Caption: Synthetic pathway for (1-Aminocyclobutyl)methanol.

Experimental Protocols

This procedure details the protection of the amino group of 1-aminocyclobutanecarboxylic acid
using di-tert-butyl dicarbonate.

Materials:

1-Aminocyclobutanecarboxylic acid

Di-tert-butyl dicarbonate ((Boc)20)

Sodium bicarbonate (NaHCO3)

1,4-Dioxane
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Water

Ethyl acetate (EtOAC)

1N Hydrochloric acid (HCI)
Dichloromethane (CHzCl2)

Brine

Anhydrous sodium sulfate (Na2S0a)
Procedure:

To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of
1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl
dicarbonate (4.5 g, 20.4 mmol) at 0°C.

Stir the reaction mixture for approximately 12 hours at room temperature.

After complete conversion of the starting material (monitored by TLC), wash the reaction
mixture with ethyl acetate (30 mL) to remove impurities.

Acidify the aqueous layer with 1N HCI to a pH of 2-3.
Extract the aqueous layer with dichloromethane (2 x 40 mL).
Combine the organic extracts, wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under
reduced pressure to yield the crude product.

Purify the crude residue by silica gel column chromatography using 35% ethyl acetate in n-
hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white
solid.

Note: A specific, detailed experimental protocol for this reduction step is not readily available in
the public domain. The following is a general procedure based on the standard reduction of N-
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Boc protected amino acids using lithium aluminum hydride (LiAIH4). Caution: LiAlHa4 is a highly
reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel
in a controlled environment under an inert atmosphere. A subsequent acidic workup is required
to remove the Boc protecting group.

Materials:

» N-Boc-1-aminocyclobutanecarboxylic acid

e Lithium aluminum hydride (LiAlH4)

¢ Anhydrous tetrahydrofuran (THF)

o Water

e 15% aqueous sodium hydroxide (NaOH)

e Anhydrous sodium sulfate (Na2S0a4)

e Hydrochloric acid (HCI) in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:

 In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and
nitrogen inlet, suspend LiAlH4 in anhydrous THF under a nitrogen atmosphere.

e Cool the suspension to 0°C in an ice bath.

e Dissolve N-Boc-1-aminocyclobutanecarboxylic acid in anhydrous THF and add it dropwise to
the LiAlH4 suspension via the dropping funnel.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
then reflux for several hours, monitoring the reaction progress by TLC.

 After the reaction is complete, cool the mixture to 0°C and carefully quench the excess
LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and
then more water (Fieser workup).
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« Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with
THF.

» Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the Boc-protected (1-aminocyclobutyl)methanol.

» For deprotection, dissolve the crude product in a suitable solvent (e.g., diethyl ether or
methanol) and treat with a solution of HCI until the evolution of gas ceases and the product
precipitates as the hydrochloride salt.

e The free base can be obtained by neutralization of the hydrochloride salt with a suitable
base.

Spectral Characterization

Definitive spectral data (NMR, IR, MS) for (1-Aminocyclobutyl)methanol is not widely
available in peer-reviewed literature or common spectral databases. The following represents
predicted and expected spectral characteristics based on the structure and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show signals corresponding to the
methylene protons of the cyclobutane ring, the methylene protons of the hydroxymethyl group,
and the protons of the amine and hydroxyl groups. The cyclobutane protons will likely appear
as complex multiplets in the upfield region. The hydroxymethyl protons would be a singlet, and
the amine and hydroxyl protons would be broad singlets, the chemical shifts of which would be
dependent on concentration and solvent.

13C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the
guaternary carbon of the cyclobutane ring attached to the amine and hydroxymethyl groups,
one for the methylene carbons of the cyclobutane ring, and one for the carbon of the
hydroxymethyl group.

Infrared (IR) Spectroscopy
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The IR spectrum of (1-Aminocyclobutyl)methanol is expected to display characteristic
absorption bands for the O-H and N-H stretching vibrations, C-H stretching and bending
vibrations, and C-O and C-N stretching vibrations.

Expected IR Absorption Bands:

O-H stretch: Broad band in the region of 3200-3600 cm~1

N-H stretch: Medium to weak bands in the region of 3300-3500 cm~1

C-H stretch (sp?): Bands in the region of 2850-3000 cm~1

C-O stretch: Strong band in the region of 1000-1200 cm™1

Mass Spectrometry (MS)

The mass spectrum of (1-Aminocyclobutyl)methanol under electron ionization (EIl) would
likely show a molecular ion peak (M+) at m/z 101. Common fragmentation patterns would
include the loss of a hydroxymethyl radical (*\CH20H) to give a fragment at m/z 70, and the loss
of an amino group (*NH3) to give a fragment at m/z 85. The base peak could potentially be the
iminium ion formed by alpha-cleavage.

Chemical Reactivity and Applications

(1-Aminocyclobutyl)methanol is a bifunctional molecule, and its reactivity is dictated by the
primary amine and primary alcohol functional groups.

Reactivity Profile

e N-Functionalization: The primary amine can readily undergo a variety of reactions, including
acylation, alkylation, sulfonylation, and reductive amination, to introduce diverse
substituents.

» O-Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or
carboxylic acid, or it can be converted to ethers, esters, or halides.

e Ring Strain: The inherent strain of the cyclobutane ring can be exploited in ring-opening or
ring-expansion reactions under certain conditions, providing access to other carbocyclic and
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heterocyclic systems.
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Caption: Reactivity profile of (1-Aminocyclobutyl)methanol.

Applications in Drug Discovery

The unique structural features of (1-Aminocyclobutyl)methanol make it an attractive building
block for the synthesis of novel pharmaceutical compounds. Its rigid framework can be used to
orient pharmacophoric groups in a defined spatial arrangement, leading to enhanced selectivity
and potency. While specific examples of its incorporation into marketed drugs are not
prevalent, its use as an intermediate in the synthesis of bioactive molecules is an active area of
research. For instance, it can serve as a scaffold for the development of enzyme inhibitors,
receptor agonists or antagonists, and other therapeutic agents.

Safety and Handling

(1-Aminocyclobutyl)methanol hydrochloride is classified as harmful if swallowed and causes
skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore,
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. All manipulations should be performed in a
well-ventilated fume hood.

Conclusion

(1-Aminocyclobutyl)methanol is a valuable and versatile building block with significant
potential in medicinal chemistry. Its unique conformational properties, stemming from the
strained cyclobutane ring, offer a compelling strategy for the design of novel therapeutics.
While a comprehensive experimental dataset for the free base is currently lacking in the public
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domain, this guide provides a solid foundation for its synthesis, characterization, and
application. Further research into the experimental properties and reactivity of this compound
will undoubtedly unlock new opportunities for its use in the development of next-generation
pharmaceuticals.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of (1-Aminocyclobutyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068218#1-aminocyclobutyl-methanol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b068218#1-aminocyclobutyl-methanol-chemical-properties
https://www.benchchem.com/product/b068218#1-aminocyclobutyl-methanol-chemical-properties
https://www.benchchem.com/product/b068218#1-aminocyclobutyl-methanol-chemical-properties
https://www.benchchem.com/product/b068218#1-aminocyclobutyl-methanol-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068218?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

